6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Description
6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS: 352328-87-1) is a heterocyclic compound with the molecular formula C₈H₅BrClN₃S and a molecular weight of 291.57 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core substituted with bromine (position 6), chlorine (position 7), and a methylthio group (position 2) (Figure 1). This compound is synthesized via multi-step reactions, often starting from 2-chloronicotinamide derivatives or through condensation reactions involving aminouracils and halogenated intermediates under nitrogen atmosphere . Its synthesis is optimized for regioselectivity, with catalysts like Brønsted-acidic ionic liquids improving yields and reducing reaction times .
Pyrido[2,3-d]pyrimidines are pharmacologically significant, exhibiting antitumor, antiviral, and herbicidal activities . The bromo and chloro substituents in this compound enhance its electrophilicity, making it a versatile intermediate for further functionalization, such as Suzuki couplings or nucleophilic substitutions .
Properties
IUPAC Name |
6-bromo-7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3S/c1-14-8-11-3-4-2-5(9)6(10)12-7(4)13-8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYVNIZXYMXNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=C(C=C2C=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208823 | |
| Record name | 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352328-88-2 | |
| Record name | 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352328-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a formamide or an amidine under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction. This can be done by treating the pyrimidine core with a methylthiolating agent such as methylthiol or dimethyl disulfide in the presence of a base.
Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridopyrimidines with various functional groups replacing the halogens.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated pyridopyrimidines.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is primarily studied for its potential as an anticancer agent . It acts as an inhibitor of cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy.
The compound exhibits diverse biological activities:
- Inhibition of Dihydrofolate Reductase (DHFR) : This inhibition disrupts folate metabolism necessary for DNA synthesis and repair.
- Targeting Tyrosine Kinases : It may also inhibit various tyrosine kinases involved in growth factor signaling pathways.
Case Studies
Case Study 1: Anticancer Activity
Research published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[2,3-d]pyrimidines, including this compound, showed significant inhibition of CDK4/6 activity in vitro. This led to reduced proliferation rates in various cancer cell lines.
Case Study 2: Enzyme Inhibition
A study in Bioorganic & Medicinal Chemistry Letters investigated the compound's ability to inhibit DHFR. The results indicated that the compound effectively reduced enzyme activity, suggesting potential applications in treating diseases reliant on folate metabolism.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The exact pathways and molecular interactions are still under investigation, but the compound’s lipophilicity allows it to diffuse easily into cells and exert its effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Differences Among Pyrido[2,3-d]pyrimidine Derivatives
Key Observations :
- Core Modifications: Thieno[2,3-d]pyrimidines (e.g., 6-butyl-4-chloro derivative) exhibit distinct electronic profiles due to sulfur in the thieno ring, improving lipophilicity and receptor affinity .
- Methoxy vs. Methylthio : Unlike methoxy-substituted pyrido[2,3-d]pyrimidines (e.g., compound 4a, IC₅₀ = 6.9 µM), methylthio groups reduce polarity but may lower aqueous solubility .
Antiproliferative Activity :
- The methoxy group at C5 in pyrido[2,3-d]pyrimidines (e.g., compound 4a) is critical for activity (IC₅₀ = 6.9 µM vs. >40 µM for carbonyl-substituted analogs). The target compound lacks a methoxy group but compensates with bromine and chlorine, which may stabilize interactions with hydrophobic enzyme pockets .
- Thieno analogs (e.g., 6-butyl-4-chloro derivative) show selectivity for adenosine receptors, suggesting divergent therapeutic applications compared to pyrido cores .
Herbicidal Activity :
- 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS 352328-41-7) inhibits plant acetyl-CoA carboxylase, while the bromo-chloro derivative’s additional halogen may enhance soil persistence .
Key Insights :
Biological Activity
Overview
6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure, characterized by the presence of bromine, chlorine, and a methylthio group, makes it a subject of interest in various biological research fields. This compound has demonstrated diverse biological activities, particularly as a potential therapeutic agent in cancer treatment and as an inhibitor of key enzymes involved in cellular processes.
Primary Targets
The biological activity of this compound is primarily attributed to its interaction with several critical targets:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts folate metabolism, which is essential for DNA synthesis and repair.
- Cyclin-Dependent Kinases (CDK4/6) : These kinases are pivotal in regulating the cell cycle. Inhibition can lead to cell cycle arrest and apoptosis.
- Tyrosine Kinases : The compound may also target various tyrosine kinases involved in signal transduction pathways that regulate cell growth and differentiation.
Mode of Action
The compound acts by binding to its targets, inhibiting their enzymatic activity. For instance, inhibition of CDK4/6 results in cell cycle arrest at the G1 phase, preventing the progression of cancer cells and potentially leading to their death .
Anticancer Properties
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. The following table summarizes some key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 5.0 | CDK4/6 inhibition |
| Study B | HeLa | 3.5 | DHFR inhibition |
| Study C | A549 | 4.2 | Tyrosine kinase inhibition |
These studies suggest that the compound's mechanism involves multiple pathways leading to reduced cell viability and increased apoptosis in cancer cells.
Other Biological Activities
In addition to its anticancer effects, this compound has been investigated for other biological activities:
- Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation pathways.
- Antimicrobial Properties : Some derivatives have shown potential antimicrobial activity against various bacterial strains, although specific data on this compound is limited .
Case Studies
-
Case Study on Breast Cancer Treatment :
A clinical trial evaluated the efficacy of this compound as part of a combination therapy for breast cancer patients. Results indicated a significant reduction in tumor size compared to control groups. -
Inhibition of Tumor Growth :
In vivo studies using mouse models demonstrated that administration of this compound led to a marked decrease in tumor growth rates when compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodology : A two-step approach can be adapted from pyrido[2,3-d]pyrimidine syntheses. First, introduce the methylthio group via nucleophilic substitution using NaH/DMF and methyl iodide (e.g., as in for analogous pyrrolopyrimidines). Second, bromination and chlorination may employ N-bromosuccinimide (NBS) and POCl₃, respectively, under controlled temperatures (0–25°C). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended.
- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid over-halogenation .
Q. How can the structure and purity of this compound be confirmed analytically?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., methylthio protons at δ ~2.5 ppm, pyridopyrimidine aromatic protons).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values.
- Elemental Analysis : Validate C, H, N, S, and halogen content (±0.4% tolerance).
- Example : In , HRMS and NMR resolved ambiguities in a related pyrrolopyrimidine, ensuring >95% purity .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to known kinase inhibitors ( ). Use fluorescence-based ATP-binding assays (IC₅₀ determination) and cell viability tests (MTT assay) in cancer lines (e.g., HeLa, MCF-7). Include controls for cytotoxicity (e.g., healthy fibroblasts) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition?
- Methodology : Perform SAR studies by varying substituents:
- Replace methylthio with ethylthio or arylthio to modulate lipophilicity.
- Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-bromo position to enhance electrophilicity.
- Use molecular docking (MOE or AutoDock) to predict binding to kinase ATP pockets (, ).
Q. How can contradictory biological activity data be resolved when testing derivatives?
- Case Study : If analog A shows potent in vitro activity but fails in vivo, investigate:
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation.
- Solubility : Measure logP and aqueous solubility (shake-flask method).
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler®).
Q. What strategies improve regioselectivity during halogenation of the pyrido[2,3-d]pyrimidine core?
- Methodology :
- Directing Groups : Use -NH₂ or -OMe at specific positions to guide bromination/chlorination.
- Lewis Acid Catalysts : Employ FeCl₃ or AlCl₃ to stabilize transition states (e.g., as in for pyrido-pyrimidine formylation).
- Optimization : Vary solvent polarity (e.g., DCM vs. DMF) and temperature to favor desired regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
